RY785

Electrophysiology Kv2.1 Channel Inhibition Voltage-Clamp

Eliminate ambiguity in Kv2 channel research. RY785 is a selective inhibitor with a unique 'self-trapping' mechanism requiring voltage sensor activation, ensuring use-dependent block distinct from pore blockers like TEA or toxins like GxTX. Its inability to inhibit Kv2/KvS heteromers makes it essential for discriminating homomeric vs. heteromeric conductances. - Achieves ≥98% Kv2.1 inhibition at 1 µM for definitive loss-of-function studies. - Enables subunit composition discrimination when used with GxTX in neuronal tissues. - Supplied as >98% pure powder, soluble in DMSO, and ready for global shipping.

Molecular Formula C21H20N4O2S
Molecular Weight 392.5 g/mol
Cat. No. B593673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRY785
Synonyms3-methoxy-α-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]-benzenepropanamide
Molecular FormulaC21H20N4O2S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CSC=N4
InChIInChI=1S/C21H20N4O2S/c1-13(8-14-4-3-5-16(9-14)27-2)21(26)23-15-6-7-17-18(10-15)25-20(24-17)19-11-28-12-22-19/h3-7,9-13H,8H2,1-2H3,(H,23,26)(H,24,25)
InChIKeyBRHVBJUDTWQELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RY785: Identity, Target, and Core Potency


RY785 (CAS: 1393748-80-5; also designated Kv2-IN-A1) is a synthetic small-molecule inhibitor of voltage-gated potassium channels in the Kv2 subfamily, specifically targeting Kv2.1 and Kv2.2 with reported IC₅₀ values of approximately 0.05 µM [1]. This compound belongs to the benzimidazole-thiazole class and functions as a use-dependent pore blocker that requires voltage sensor activation to access its binding site within the channel's central cavity [2]. RY785 does not measurably inhibit Cav2 calcium channels and exhibits substantially lower potency against related potassium channel subtypes . The compound is supplied as an off-white to white solid powder with >98% purity by HPLC, soluble in DMSO at concentrations up to 254.8 mM, and is intended exclusively for laboratory research applications .

RY785 Irreplaceable Mechanism


Substituting RY785 with other Kv2-targeting compounds—even those sharing the same nominal target designation—is scientifically inadvisable and can fundamentally alter experimental outcomes. RY785 possesses a distinctive, experimentally validated mechanism of action: it accesses the channel's central cavity only upon voltage sensor activation and subsequently promotes accelerated voltage sensor deactivation, effectively trapping itself within the pore [1]. This 'self-trapping' mechanism confers slow dissociation kinetics and use-dependent block that is mechanistically distinct from pore blockers like intracellular tetraethylammonium (TEA) or voltage-sensor toxins such as guangxitoxin-1E (GxTX) [1]. Critically, RY785 exhibits a unique pharmacological resistance profile: heteromeric Kv2/KvS channels (containing Kv5, Kv6, Kv8, or Kv9 silent subunits) are resistant to RY785 inhibition but remain fully sensitive to GxTX, enabling a dual-inhibitor strategy to discriminate between Kv2-only and Kv2/KvS heteromeric conductances that cannot be achieved with either inhibitor alone [2]. Generic substitution based solely on nominal 'Kv2 inhibitor' classification disregards these mechanism-dependent functional distinctions, which directly impact experimental interpretation and data reproducibility. The quantitative evidence presented below substantiates why RY785 must be specifically selected—and why substitution without equivalent mechanistic validation is scientifically unsound.

RY785 Comparative Potency and Selectivity


Kv2.1 Channel Block in Heterologous Systems

In heterologously expressed rat Kv2.1 (Kcnb1) channels in CHO-K1 cells, RY785 at a concentration of 1 µM eliminates Kv2.1 current at all physiologically relevant voltages, inhibiting ≥98% of Kv2.1 conductance [1]. This near-complete functional block is achieved at a concentration approximately 20-fold higher than the reported IC₅₀ (50 nM), consistent with the compound's use-dependent, self-trapping mechanism that results in accumulation of inhibited channels over repeated activation cycles [1]. While a direct head-to-head comparison against other Kv2 inhibitors at equivalent concentrations is not available in the same study, cross-study data indicate that the classical open-channel blocker tetraethylammonium (TEA) requires substantially higher concentrations (millimolar range) to achieve comparable inhibition and lacks the use-dependent trapping characteristic that defines RY785's functional profile [1].

Electrophysiology Kv2.1 Channel Inhibition Voltage-Clamp

Kv2 vs. Kv1.2 Subtype Selectivity

Selectivity profiling data from commercial sources indicate that RY785 demonstrates >200-fold discrimination between its primary Kv2 targets and the related Kv1.2 channel subtype . Specifically, while RY785 inhibits Kv2.1 and Kv2.2 with IC₅₀ values of approximately 50 nM (0.05 µM), its activity against Kv1.2 is reported with an IC₅₀ exceeding 10 µM . This intra-family selectivity ratio exceeds 200:1 (Kv1.2 IC₅₀ / Kv2.1 IC₅₀ > 200). The selectivity window is meaningful for experiments requiring Kv2-specific pharmacological manipulation in systems where Kv1 family channels may be co-expressed. Note: This selectivity data is derived from vendor technical datasheets rather than peer-reviewed comparative pharmacology studies; independent verification in the end-user's specific experimental system is advised.

Potassium Channel Pharmacology Selectivity Profiling Kv Channel Subtype Discrimination

Kv2/KvS Heteromer Discrimination

A critical functional differentiation of RY785 lies in its distinctive pharmacological resistance profile against heteromeric Kv2/KvS channels [1]. KvS subunits (Kv5, Kv6, Kv8, Kv9) are silent subunits that form functional heterotetrameric channels only when assembled with Kv2.1 or Kv2.2. Studies demonstrate that Kv2/KvS heteromeric channels (incorporating Kv5, Kv6, Kv8, or Kv9 subunits) are resistant to RY785 inhibition, whereas these same channels remain sensitive to the Kv2-selective voltage sensor modulator guangxitoxin-1E (GxTX) [1]. This differential sensitivity enables a dual-inhibitor pharmacological strategy: currents sensitive to both RY785 and GxTX represent homomeric Kv2 conductances, while currents resistant to RY785 but sensitive to GxTX correspond to Kv2/KvS heteromeric conductances [1]. No other Kv2 inhibitor currently offers this validated capacity for discriminating Kv2 subunit composition in native tissues.

Kv2/KvS Heteromers Channel Pharmacology Neuronal Conductance Profiling

Calcium Channel Off-Target Selectivity

Counter-screening data from commercial sources indicate that RY785 exhibits minimal activity against L-type calcium channels (Cav1.2) and is reported not to affect Cav2 calcium channels at concentrations relevant to Kv2 inhibition [1]. Specifically, the reported IC₅₀ for Cav1.2 is approximately 17 µM, yielding a selectivity window exceeding 100-fold relative to Kv2.1 inhibition (IC₅₀ = 50 nM) [1]. Additionally, RY785 is stated to have no significant effect on Cav2 channels [1]. This calcium channel selectivity profile is relevant for experiments conducted in excitable cells where confounding modulation of calcium influx could alter cellular excitability or downstream signaling pathways. However, it is important to note that these data originate from vendor technical sources rather than peer-reviewed selectivity studies; the full selectivity profile across the broader ion channel family—including other Kv subfamilies and sodium channels—has not been comprehensively published in the scientific literature. End-users should consider this an important gap in the public evidence base.

Selectivity Profiling Calcium Channels Off-Target Assessment

RY785 Application Scenarios


Kv2.1 Current Silencing in Heterologous Systems

Researchers requiring near-total elimination of Kv2.1 conductance for loss-of-function studies should specifically procure RY785. At a working concentration of 1 µM, RY785 achieves ≥98% inhibition of Kv2.1 current across all physiologically relevant voltages in CHO-K1 heterologous expression systems [1]. This level of functional block is essential for experiments demanding unambiguous interpretation of Kv2.1-dependent phenotypes. The use-dependent, self-trapping mechanism ensures that inhibition accumulates with channel activation, providing robust and sustained block that simpler pore blockers like TEA cannot achieve at comparable concentrations [1]. This application scenario is directly supported by whole-cell voltage-clamp data from peer-reviewed studies.

Kv2 vs. Kv2/KvS Heteromer Discrimination

Investigators seeking to determine whether native neuronal delayed rectifier currents arise from homomeric Kv2 channels versus Kv2/KvS heteromeric assemblies should specifically procure RY785 for use in combination with guangxitoxin-1E (GxTX). Kv2/KvS heteromers (containing Kv5, Kv6, Kv8, or Kv9 silent subunits) are resistant to RY785 inhibition but remain sensitive to GxTX, enabling a differential sensitivity strategy: RY785-sensitive currents represent Kv2-only conductances, while RY785-resistant but GxTX-sensitive currents identify Kv2/KvS heteromeric conductances [2]. This application has been validated in mouse superior cervical ganglion neurons and mouse/human dorsal root ganglion neurons [2]. No alternative single-agent pharmacological approach currently offers this capacity for subunit composition discrimination.

Voltage Sensor Gating Mechanism Studies

Laboratories studying the biophysical mechanisms of Kv2 channel gating, particularly voltage sensor conformational changes and their coupling to pore opening, should procure RY785 as a mechanistically distinctive probe. The compound's requirement for voltage sensor activation to access its binding site—coupled with its ability to accelerate voltage sensor deactivation once bound—makes it uniquely suited for investigating the relationship between voltage sensor movement and inhibitor access [1]. Competition experiments with intracellular tetraethylammonium confirm that RY785 binds within the central cavity but accesses it via a voltage sensor-gated pathway rather than requiring pore opening [1]. This gated-access, self-trapping mechanism provides a tool for probing conformational states that is mechanistically distinct from both classical pore blockers and voltage-sensor toxins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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